(R)-(1-Benzylpiperidin-3-YL)methanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Benzylpiperidin-3-YL)methanamine typically involves the reaction of piperidine derivatives with benzyl halides under controlled conditions. One common method includes the reductive amination of ®-3-piperidone with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for ®-(1-Benzylpiperidin-3-YL)methanamine often involve large-scale reductive amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-(1-Benzylpiperidin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
®-(1-Benzylpiperidin-3-YL)methanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems and receptor binding.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-(1-Benzylpiperidin-3-YL)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a ligand, binding to these receptors and modulating their activity, which can influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-Benzylpiperidin-3-YL)methanamine
- ®-(1-Benzylpiperidin-4-YL)methanamine
- ®-(1-Benzylpiperidin-2-YL)methanamine
Uniqueness
®-(1-Benzylpiperidin-3-YL)methanamine is unique due to its specific stereochemistry and position of the benzyl group on the piperidine ring, which can result in distinct biological and chemical properties compared to its isomers and analogs .
Properties
IUPAC Name |
[(3R)-1-benzylpiperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIUBOJBWXZCC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360214 | |
Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290363-59-6 | |
Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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